molecular formula C10H6Cl2N2O B8654383 2-Chloro-6-(3-chlorophenyl-oxy)-pyrazine

2-Chloro-6-(3-chlorophenyl-oxy)-pyrazine

Cat. No.: B8654383
M. Wt: 241.07 g/mol
InChI Key: SXPSUCVCBHAHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Identification
2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine (CAS: 479685-04-6) is a substituted pyrazine derivative with the molecular formula C₁₁H₈Cl₂N₂O. Its structure features a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorobenzyloxy group. This compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical development .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-chloro-6-(3-chlorophenoxy)pyrazine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-6-13-5-9(12)14-10/h1-6H

InChI Key

SXPSUCVCBHAHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CN=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : 255.10 g/mol
  • Hazard Profile : Classified as an irritant (Xi) under GHS guidelines, requiring precautions during handling .

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine with structurally related compounds:

Structural Analogues with Alkoxy/Aryloxy Substituents

Compound Name Molecular Formula Substituents Key Applications/Properties References
2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine C₁₁H₈Cl₂N₂O 2-Cl, 6-(3-Cl-benzyloxy) Intermediate for pharmaceuticals
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine C₁₂H₈ClF₃N₂O₂ 2-Cl, 6-(3-CF₃O-benzyloxy) Enhanced lipophilicity; potential agrochemical applications
2-Chloro-6-(cyclohexyloxy)pyrazine C₁₀H₁₂ClN₂O 2-Cl, 6-(cyclohexyloxy) High-purity research chemical

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in increases lipophilicity and metabolic stability compared to the 3-chlorobenzyloxy group, making it more suitable for agrochemical formulations.

Amino-Substituted Pyrazine Analogues

Compound Name Molecular Formula Substituents Key Applications/Properties References
2-Chloro-6-(1-pyrrolidinyl)pyrazine C₈H₁₀ClN₃ 2-Cl, 6-pyrrolidinyl Sodium channel blocker; cystic fibrosis research
2-Chloro-6-(3-methoxypropylamino)pyrazine C₈H₁₂ClN₃O 2-Cl, 6-(3-methoxypropylamino) Intermediate for bioactive molecules

Key Observations :

  • Pharmacological Activity : The pyrrolidinyl-substituted compound demonstrates sodium channel blocking activity, highlighting the importance of nitrogen-containing substituents in drug discovery.
  • Solubility: The methoxypropylamino group in improves aqueous solubility compared to aryloxy derivatives, enhancing bioavailability.

Halogenated and Heterocyclic Derivatives

Compound Name Molecular Formula Substituents Key Applications/Properties References
3,5-Diamino-6-chloro-N-(4-phenylbutyl)pyrazine-2-carboxamide C₁₆H₁₉ClN₆O 3,5-NH₂, 6-Cl, 2-carboxamide Sodium channel blocker; treatment of cystic fibrosis
2-Chloro-6-(methoxycarbonyl)pyrazine C₆H₄ClN₂O₂ 2-Cl, 6-CO₂Me Precursor for heterocyclic synthesis

Key Observations :

  • Synthetic Utility : The methoxycarbonyl group in facilitates further functionalization via hydrolysis or nucleophilic substitution.

Research Findings and Trends

  • Antimicrobial Activity : Pyrazines with electron-deficient aromatic systems (e.g., 2-chloro derivatives) show enhanced antimicrobial properties due to improved membrane penetration . However, subtle structural changes (e.g., methyl vs. ethyl groups) can drastically alter bioactivity, as seen in insect pheromone studies .
  • Synthetic Methods: Hydrazine derivatives (e.g., ) are synthesized via Schiff base reactions, while amino-substituted pyrazines often employ nucleophilic aromatic substitution .

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